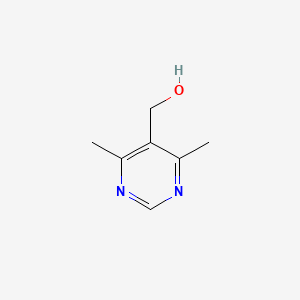

(4,6-Dimethylpyrimidin-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(3-10)6(2)9-4-8-5/h4,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPCRBCSSZOYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704397 | |

| Record name | (4,6-Dimethylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067230-39-0 | |

| Record name | (4,6-Dimethylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4,6-Dimethylpyrimidin-5-yl)methanol: Properties, Synthesis, and Applications

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of nucleobases in DNA and RNA and a privileged motif in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, finding application as anticancer, antimicrobial, and anti-inflammatory agents.[1] Within this important class of compounds, (4,6-Dimethylpyrimidin-5-yl)methanol emerges as a highly valuable, yet specific, building block. Its strategic placement of two methyl groups and a primary alcohol function on the pyrimidine core offers a unique combination of steric and electronic properties, making it a key intermediate for the synthesis of complex, targeted therapeutics.

This technical guide provides a comprehensive analysis of this compound for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, plausible synthetic routes with detailed protocols, spectroscopic signature, and chemical reactivity. Furthermore, we will explore its application as a synthetic intermediate, particularly in the context of developing next-generation kinase inhibitors, drawing parallels from structurally related compounds that have shown significant promise in oncology research.[2]

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is critical for its effective use in a laboratory or process chemistry setting.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1067230-39-0 | [3][4] |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | - |

| Canonical SMILES | CC1=C(C=NC(=N1)C)CO | - |

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the following table includes known information and predicted properties for analogous compounds. These values serve as a reliable guide for experimental design, including solvent selection and reaction condition planning.

| Property | Value | Notes |

| Appearance | White to off-white solid (predicted) | Based on similar pyrimidine derivatives. |

| Melting Point | Not reported | - |

| Boiling Point | 257.3 °C at 760 mmHg (Predicted) | For the isomer (2,4-dimethylpyrimidin-5-yl)methanol.[5] |

| Density | 1.13 g/cm³ (Predicted) | For the isomer (2,4-dimethylpyrimidin-5-yl)methanol.[5] |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Predicted based on the polarity of the hydroxyl group and the heterocyclic core.[6] |

Synthesis and Manufacturing

The synthesis of this compound is not commonly detailed in standard literature, but a robust pathway can be designed based on established pyrimidine chemistry. The most logical and efficient approach involves the final-step reduction of a carbonyl precursor.

Retrosynthetic Analysis

A logical retrosynthetic route identifies 4,6-dimethylpyrimidine-5-carbaldehyde as the immediate precursor. This aldehyde can be synthesized from the corresponding 4,6-dimethylpyrimidin-5-ol, a known compound. This strategy isolates the sensitive alcohol functionality to the final step, minimizing the need for protecting groups and simplifying the overall process.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Pathway

The forward synthesis begins with a classical pyrimidine ring formation. The cyclocondensation of 3-chloro-2,4-pentanedione with formamide provides the key intermediate, 4,6-dimethylpyrimidin-5-ol.[2] This intermediate is then oxidized to 4,6-dimethylpyrimidine-5-carbaldehyde, which is subsequently reduced to the target alcohol.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol: Reduction of 4,6-Dimethylpyrimidine-5-carbaldehyde

This protocol describes the final, critical step of the synthesis. The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate; it is a mild and selective reagent that efficiently reduces aldehydes to primary alcohols at ambient temperatures without affecting the potentially reducible pyrimidine ring, a known side reaction with harsher reagents like LiAlH₄.[7]

Materials:

-

4,6-Dimethylpyrimidine-5-carbaldehyde

-

Methanol (ACS Grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Dissolve 4,6-dimethylpyrimidine-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: While stirring at 0 °C, add sodium borohydride (1.1 eq) to the solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Workup: Carefully quench the reaction by the slow addition of deionized water at 0 °C. Remove the methanol under reduced pressure.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude material by flash column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known spectral properties of analogous pyrimidine and benzyl alcohol structures.[8][9][10]

| Technique | Expected Features |

| ¹H NMR | δ ~8.8-9.0 ppm (s, 1H, pyrimidine C2-H); δ ~4.6-4.8 ppm (s, 2H, -CH₂OH); δ ~2.5-2.7 ppm (s, 6H, 2 x -CH₃); δ (variable) (br s, 1H, -OH) |

| ¹³C NMR | δ ~165-168 ppm (pyrimidine C4/C6); δ ~157-159 ppm (pyrimidine C2); δ ~120-125 ppm (pyrimidine C5); δ ~58-62 ppm (-CH₂OH); δ ~22-25 ppm (-CH₃) |

| IR (cm⁻¹) | 3400-3200 (br, O-H stretch); 3050-3000 (C-H stretch, aromatic); 2950-2850 (C-H stretch, aliphatic); 1600-1550 (C=N, C=C stretch); 1050-1000 (C-O stretch) |

| Mass Spec (EI) | Expected M⁺ at m/z = 138. The fragmentation pattern would likely show a prominent peak at m/z = 107 ([M-CH₂OH]⁺). |

Chemical Reactivity and Derivative Synthesis

The reactivity of this compound is dominated by its primary alcohol functionality, which serves as a versatile handle for synthetic transformations.

Key Transformations

The hydroxymethyl group can be readily converted into other functional groups, opening pathways to a wide array of derivatives.

-

Oxidation: Mild oxidation (e.g., with MnO₂) converts the alcohol to 4,6-dimethylpyrimidine-5-carbaldehyde, a key building block for imines, hydrazones, and further condensation reactions.[1] Stronger oxidation yields the corresponding carboxylic acid.

-

Halogenation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) replaces the hydroxyl group with a halogen, creating an electrophilic center for nucleophilic substitution reactions.[1]

-

Etherification: The alcohol can be deprotonated with a suitable base (e.g., NaH) and alkylated to form ethers, a common strategy in medicinal chemistry to modulate solubility and metabolic stability.[2]

Caption: Key chemical transformations of this compound.

Experimental Protocol: Oxidation to 4,6-Dimethylpyrimidine-5-carbaldehyde

Materials:

-

This compound

-

Manganese dioxide (MnO₂, activated)

-

Dichloromethane (DCM, anhydrous)

-

Celite®

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add activated manganese dioxide (10 eq).

-

Stir the resulting black suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction typically requires 12-24 hours for completion.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the pad thoroughly with DCM.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the desired aldehyde, which can be used directly or purified further by chromatography if necessary.

Applications in Research and Drug Development

While this compound itself is not known for significant direct biological activity, its true value lies in its role as a sophisticated synthetic intermediate.[6]

A Scaffold for Kinase Inhibitors

The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors, crucial for anchoring the molecule in the ATP-binding pocket of the enzyme.[1] Research into structurally related compounds underscores the potential of this scaffold. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed, synthesized, and evaluated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[2] In these designs, the 5-position is functionalized via an ether linkage, a transformation directly accessible from this compound's precursor, 4,6-dimethylpyrimidin-5-ol. This highlights the strategic importance of functionalization at the C5 position of the 4,6-dimethylpyrimidine core for achieving targeted biological activity.

Versatile Synthetic Intermediate

The ability to easily convert the hydroxymethyl group into an aldehyde, halide, or ether linkage makes this compound a versatile starting point for building molecular complexity.[6][11] This flexibility allows for its incorporation into a wide range of molecular libraries for high-throughput screening in drug discovery campaigns targeting various diseases.

Conclusion

This compound is a specialized chemical building block with significant potential for advanced applications in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity centered on the primary alcohol, and the inherent biological relevance of its pyrimidine core make it an asset for synthetic chemists. The clear synthetic pathways and derivatization strategies outlined in this guide provide a solid foundation for researchers to leverage this molecule in the design and synthesis of novel, high-value compounds, particularly in the pursuit of targeted therapeutics like kinase inhibitors.

References

- The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Derivatives: A Technical Guide. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwMHpp00cBl26RZaz2opqwUVi5ZA1s-IMYWEwQxwNmmUka0GIWjgEc1dXI-Vx5Nr1hJNzxQmmJCjk49spTX5ayX5bNSpjaCQbb9EnTxY8JnKlVu5Kww5ZahHS6r45-cypvw-5JcUsSF9EeSXn_ZL2bk2cCGGywLky0-8gqGfskhF6o7d-W8inCkAGEXNpzyI9Mh-oXZxl5Wq7Fe52vNHAGKvxDImWMlBLhrkm1Sg-mWzOhJ3JbyczR

- Pyrimidine synthesis. Organic Chemistry Portal. Available at: https://vertexaisearch.cloud.google.

- This compound | 1067230-39-0. ChemicalBook. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO9AKpYZl-qJV-0KRrb6oh-AVUUSbn-TdohZFsJ9CR7vwFNAana-z4q370kXA31kg1mldL2xlHOu_bHy7dMpAIgWSYStgAF8uWzQB7IHD8r8fe_0XT63ZCgUAhsaDgs0RPJk_Ag1mryg-dsqHxKtNrexiA7oLm4ZKUMPdkXyifnzA=

- (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. PubChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiNgSYaMmKD4YEfmx3EGW6kXmOkd81R_FZtCJQgGo7UGYQRlKtpnoCL1Q9TqwBJeZraD8v3FlX5u7Ud46alKtca7cWsM6L3GNuHLfYGLHK7t8st2X4KEo-Ya8nSSQcTD-N3uGtWyjw1tv7zt1Me0TRmpojlrvWiIbpqBfCJxydzrc1Npjk71dyISF-JubXfj3Q

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOd1lm-h1gk4zigP7A9JRPEBUrVvfctnUhk516saDJNG48MNKkx4-a6X2Lz5_W7RBRwhmQi6N1jubI2acdhzW6X4XNkAeGorvISPJsVkitfp0V9qurZI_s3eZxGya6VQ40oWFsjeMdjyIrs9KltCa-mBx-z9WMzKpIf8XG6XrU_3o0wkt2Lbqb

- Supporting Information. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiaYfX4tzAZjgVfeU1oLEj-Mow4BqxhcGLDUx29KvJxEWPBCEVfToH1VljT7c-IWC1SCDOP55HBZ4dxfBJS2wuAtA4GEefTZ5viuPUbQdJqEey_NfAcAupkqP8jYyWblT8K_CUNXYxXZVPgQtPSst8DWqqtlWNTbI=

- (4-Amino-2-isopropylpyrimidin-5-yl)methanol. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmsTwgPS4p-XXkZUn_rezclL2E5TFnTChmtZcefLailPbTQVbmCmojF0Qx9HDa-J78Ua91XgDs1nAw6hze7YrCTY70_gQAAaDWxTG4iS3rAsyHoqD2rq3s9QPjYMTOmiCyAQydeFs=

- This compound/CAS:1067230-39-0. HXCHEM. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1FuOk5ZjlvlzgtJCuwgKvEdBp40LEwuuetnrwEALQ61x1PkKTdp6fTSEQt2LsogFSrGwNxHZ6bEY-GxmjwT4_oaJoZ1oNp8SiYU9rGVdk-3eU3yQpe6ktTo-6O4bDA8F-SVkb51BQ6TvCOT4PyEY=

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPE0xOaR0zKPVhRvCSxbWJ0kFi3jRI8PQKj7Cy3pNFXZoesLv2F0yBGPYEERfQjc4R61GLjHOgHimmB_Y4s9MHEPCK5_DhtFr-7NPtkugMsKu9QA0s9tbufuOvA96JsE8zaHqB-R2SCzKqtiU=

- An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applications. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh9I4tsvZSPqydLcsqk4vmgiYlS0rLgjHBG-4Mw7DNWdiqksZXibiqRTuVNKfWepfyIWSxuNOqMtxYTPfywFogLesnbjssxW89FstjSfoAspNtIVR2FYi1gwHAdRyyL3iQm5mDTXLgSnMEvBgvmgpfWbdJfE1_21CMoYzSYjrH0-Q_JGH5SaCzWFxEoyunjQzGHhVeRfCxI_94ixI6xqXVrX33oXHoCpv7DejLWUu5t1ZD3KphyMeEKqmikMwEhiEHGDU=

- (2,4-dimethylpyrimidin-5-yl)methanol CAS NO.698-28-2. LookChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIhNcy3TrusFrWXfjEFpabdkvVRYfyMKPNjSsU5-yWJbQsjipcJs9KuwoFvzzx-PpQ7d6yh_R-1UPdrXeM0JRyvMurUh7s_VjQGdn5bQi-LIA3UfFKEyTNg21sgwV2xjrQESd3zZuuQtJPSkufDNd-A8rCKIIQeyQpmDAKmAEez-KdFJt5dWAauoiFoQgi

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYLSe_tq_Y6_HLGxMTzCdMezBdPaUVq6TopPBRUy1U3e97GeG8GlFpccDF550OLAswTsbP4MnVv7CzZeXL0lVYQyo8a14qfgEO02m6etX5OLhSK3BtaATrjrsp7yeTobt5f4G-UA_LSfKpyhofErlPS3EErJH3H7NWrlPrp0nr2a0fjOYwp-uM8pCWCSNiXLkdfv-nyaKlGLw==

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqHvMh1L51CNjMdkcURYR6n9iU09-trmKmP_PSF6OXYV5sW3-UlBOPOztrm3gKHigz1PKHVVry1DC3iDcb_DEzDyfuuoJFPmFaFkn574isMqavC_J_cMXn1lAlnNW2DCtp09hK9G5MEjbwrOoyoW2jZ9Rd7Qalzq8nBpVR6w==

- Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTsIx4c5dwKo3mVzf7uyYQGo0Tr2x994d4pXC7ktG4inQScTASqIbdVxmzIuhGNjnz3Sv03zhE490ifYPrSqBrHVTeouQa3hthEiLZUbkPONMEas_IjWpLKyO6wvr02wCSXckuz3d4-UeHDJUTWZCy1M6vbIZcMiiueH_lA2Uy76Y_ajxPXiuPR8gNTfToR_M23wovSc2fDiX1MTIC_izqBGq-QJ0JFFkxOkp7n340mStYDsygwQA-nvAfwud54KEoX-99f96vgpc0u8OA0F_qisfjehERBA==

- Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPnUAg1H0r44gl_l0k-teL6roSXie1Gx5Br_gJ22kb3SDL4V-YI2CZIfWOYTAuNImGtQuxAPy_Gu4qLD5rBrntNFWHjFg9pmT3QO4qEUuCM7CwAN_8QSYLC12SeVcFYY-jVkrsft8u0otv8ZIpksqf6ybv5w1CM_Vs_jwJ0MrSHejqxcCNCB7YL2bYw4zu5fFRCRNglonCCmS7HLJCUwKH68A1FuC8TMVhusruL2edYUPm-We-

- Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaTogrID6tiVqpgCMF4lO71QsO2I8glsL6AJQGdct-NAof2Ro-6Z5FAF2zCc-agt1r81fkREET4rDdR28u9m23kC-JM9eFQw8le2vC-sz-VgVKReaLWsYLdEPcx2aE8ce-omYiMuTaKrns2TrqOTT9zheBtvvnRmuRuiiK3pZOfS1jtqbzq6CfswSr5-QQOan2vfAz9tRT5d7N06o=

- Methanol ACS spectrophotometric grade, = 99.9 67-56-1. Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHUSSbK8qBiQHXzkc4AKIvRnWa_FMYGOhoKp1dBpAoOo5Z1_kUu-en7LQNrJPyyRqLh2aC8TwoJyOaoqgKsoP4AwwSX92jAo_vhDQge9--uLipZRUfO0ncJOqfGQbhXNNEwyKI8tb-JAPFVm03lGgsu9Ku

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1067230-39-0 [chemicalbook.com]

- 4. This compound/CAS:1067230-39-0-HXCHEM [hxchem.net]

- 5. (2,4-dimethylpyrimidin-5-yl)methanol price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Structure Elucidation of (4,6-Dimethylpyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile biological activity.[1][2] Pyrimidine derivatives have shown a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The precise three-dimensional arrangement of atoms and substituent groups on the pyrimidine ring is critical in dictating the molecule's interaction with biological targets, thereby influencing its efficacy and safety profile. Therefore, the unambiguous structural elucidation of novel pyrimidine derivatives like (4,6-Dimethylpyrimidin-5-yl)methanol is a foundational step in the drug discovery and development pipeline.

This in-depth technical guide provides a comprehensive framework for the structural characterization of this compound. It moves beyond a simple listing of analytical techniques, instead offering a holistic and logical workflow that leverages the synergistic power of modern spectroscopic methods. Each step is explained with a focus on the causality behind experimental choices, ensuring a self-validating and robust analytical cascade.

The Analytical Cascade: A Multi-pronged Approach to Structure Verification

The definitive structure of this compound is best determined through a multi-technique approach, where each method provides a unique piece of the structural puzzle. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Figure 1: A schematic overview of the structure elucidation workflow for this compound.

Part 1: Unveiling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a suite of NMR experiments is essential for a comprehensive analysis.

One-Dimensional (1D) NMR: The Foundational Scaffolding

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their neighboring protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing insight into the carbon skeleton.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the deuterated solvent peaks.[5]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| H2 | ~8.90 | s | 1H | C2: ~158.0 |

| CH₃ (C4, C6) | ~2.50 | s | 6H | C4, C6: ~165.0 |

| CH₂OH | ~4.70 | s | 2H | CH₃: ~23.0 |

| OH | ~3.50 (variable) | br s | 1H | C5: ~125.0 |

| CH₂OH: ~60.0 |

Interpretation of 1D NMR Data:

-

The singlet at ~8.90 ppm with an integration of 1H is characteristic of the proton at the C2 position of the pyrimidine ring.

-

The singlet at ~2.50 ppm integrating to 6H corresponds to the two equivalent methyl groups at the C4 and C6 positions.

-

The singlet at ~4.70 ppm with an integration of 2H is assigned to the methylene protons of the hydroxymethyl group.

-

The broad singlet around 3.50 ppm, which may be exchangeable with D₂O, is indicative of the hydroxyl proton.

-

In the ¹³C NMR spectrum, the number of distinct signals will confirm the symmetry of the molecule. The chemical shifts will be consistent with the proposed structure, with the pyrimidine ring carbons appearing at lower field.

Two-Dimensional (2D) NMR: Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): H-H Connectivity

The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this experiment would primarily be used to confirm the absence of coupling for the singlet protons, reinforcing their assignments.

HSQC (Heteronuclear Single Quantum Coherence): C-H Direct Correlation

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Correlations

The HMBC experiment is pivotal in establishing the overall carbon framework by showing correlations between protons and carbons that are two or three bonds away.

Experimental Protocol: 2D NMR (COSY, HSQC, HMBC)

-

Sample Preparation: The same sample used for 1D NMR is suitable.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer equipped for 2D experiments.

-

Data Acquisition: Acquire standard 2D COSY, HSQC, and HMBC spectra using predefined pulse programs.

-

Data Processing: Process the 2D data using appropriate software to generate contour plots.

Figure 2: Expected key HMBC correlations for this compound.

Interpretation of 2D NMR Data:

-

HSQC: This will show a direct correlation between the protons at ~2.50 ppm and the methyl carbons at ~23.0 ppm, the protons at ~4.70 ppm and the methylene carbon at ~60.0 ppm, and the proton at ~8.90 ppm with the C2 carbon at ~158.0 ppm.

-

HMBC: This is the most informative experiment for this molecule. We expect to see correlations from the methyl protons (~2.50 ppm) to the C4/C6 carbons (~165.0 ppm) and the C5 carbon (~125.0 ppm). The methylene protons (~4.70 ppm) should show correlations to the C5 carbon (~125.0 ppm) and the C4/C6 carbons (~165.0 ppm). The proton at C2 (~8.90 ppm) will show correlations to the C4 and C6 carbons (~165.0 ppm). These correlations will definitively piece together the substituted pyrimidine ring.

Part 2: Confirming Molecular Weight and Formula with Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] For structure elucidation, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides the accurate mass of the molecule, allowing for the determination of its elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions.

-

Mass Analysis: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺) and use software to calculate the elemental composition.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Elemental Formula |

| [M+H]⁺ | 153.09021 | ~153.0902 | C₇H₁₁N₂O |

Interpretation of HRMS Data:

The observed accurate mass should be within a few parts per million (ppm) of the calculated mass for the proposed elemental formula of C₇H₁₁N₂O. This provides strong evidence for the molecular formula of this compound.

Part 3: Identifying Functional Groups with Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7] While NMR and MS provide the structural backbone, IR spectroscopy confirms the presence of key functional groups.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1600-1450 | C=N, C=C stretch | Pyrimidine ring |

| ~1050 | C-O stretch | Primary alcohol |

Interpretation of IR Data:

The broad absorption band around 3300 cm⁻¹ is a clear indication of the hydroxyl (-OH) group.[8] The bands in the 2950-2850 cm⁻¹ region confirm the presence of aliphatic C-H bonds from the methyl and methylene groups. The characteristic absorptions in the 1600-1450 cm⁻¹ range are consistent with the stretching vibrations of the pyrimidine ring. The C-O stretching vibration around 1050 cm⁻¹ further supports the presence of the primary alcohol.

Conclusion: A Unified and Validated Structural Assignment

By systematically applying and integrating the data from NMR spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC), high-resolution mass spectrometry, and infrared spectroscopy, a definitive and unambiguous structure of this compound can be established. This multi-faceted analytical approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing a compound through the rigorous process of drug development. The causality-driven workflow presented in this guide provides a robust framework for researchers to confidently elucidate the structures of novel pyrimidine derivatives and other complex heterocyclic compounds.

References

- BenchChem. (2025). Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers.

-

Kubicki, M. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Available at: [Link]

-

Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available at: [Link]

-

Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Available at: [Link]

-

Jetir.org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Available at: [Link]

-

Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]

-

IngentaConnect. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

-

Ewing, G. W., & Steck, E. A. (1946). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society, 68(11), 2181–2187. Available at: [Link]

-

Forkey, D. M., & Carpenter, W. R. (1969). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

-

ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. Available at: [Link]

-

PubChem. (n.d.). (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. Available at: [Link]

-

Obach, R. S., et al. (2012). Methanol adducts leading to the identification of a reactive aldehyde metabolite of CPAQOP in human liver microsomes by ultra-high-performance liquid chromatography/mass spectrometry. Drug Metabolism and Disposition, 40(8), 1549-1555. Available at: [Link]

-

PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

-

Chemzq. (n.d.). (4-amino-2-methylpyrimidin-5-yl)methanol. Available at: [Link]

- Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.

-

VPL. (n.d.). Methanol (CH₃OH). Available at: [Link]

-

PubChem. (n.d.). (4,6-Dimethylpyrimidin-2-yl)methanol. Available at: [Link]

-

YouTube. (2023). Infrared IR Spectroscopy in Metabolomics. Available at: [Link]

-

PubChem. (n.d.). (6-Amino-2,5-dimethylpyrimidin-4-yl)methanol. Available at: [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scilit.com [scilit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. vpl.astro.washington.edu [vpl.astro.washington.edu]

A Comprehensive Spectroscopic Guide to (4,6-Dimethylpyrimidin-5-yl)methanol

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

(4,6-Dimethylpyrimidin-5-yl)methanol is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active compounds, including nucleobases, making its derivatives prime candidates for the development of novel therapeutics.[1][2] Accurate structural elucidation of these molecules is paramount for understanding their structure-activity relationships and mechanism of action. This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous characterization of this compound. The insights and protocols presented herein are designed to equip researchers with the knowledge to confidently identify and characterize this and similar pyrimidine derivatives.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a central pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a hydroxymethyl group at position 5.

Molecular Structure of this compound

Caption: Proposed mass spectrometry fragmentation pathways.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their m/z ratio. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unequivocal structural confirmation. Each technique offers complementary information, and together they form a self-validating system for characterization. The protocols and interpretations detailed in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the efficient and accurate identification of this and other pyrimidine derivatives.

References

- BenchChem. (2025).

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

- BenchChem. (2025).

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

PubChem. (n.d.). (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4839-4847.

- Jain, N., & Smith, S. P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1261-1268.

Sources

Synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol starting materials

An In-depth Technical Guide to the Synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted pyrimidine core with a reactive hydroxymethyl group, makes it a key intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, designed for researchers, chemists, and drug development professionals. We will delve into two field-proven synthetic pathways: the formylation of 4,6-dimethylpyrimidine followed by reduction, and the direct reduction of a 4,6-dimethylpyrimidine-5-carboxylic acid derivative. This document emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers a comparative analysis to guide researchers in selecting the most suitable method for their specific needs.

Introduction: Strategic Importance of this compound

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including several marketed drugs. The strategic placement of methyl groups at the 4- and 6-positions, combined with a C5-hydroxymethyl functional handle, provides a versatile platform for further chemical elaboration. The alcohol moiety can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or engaged in esterification and etherification reactions. This versatility makes this compound a sought-after intermediate in the synthesis of targeted therapeutics and functional materials.

This guide outlines the two most prevalent and reliable strategies for the synthesis of this target molecule. Each approach begins from different, readily accessible starting materials and employs distinct chemical transformations, offering flexibility in experimental design.

Overview of Synthetic Strategies

Two primary, robust synthetic routes have been established for the preparation of this compound.

-

Strategy A: The Formylation-Reduction Pathway. This two-step sequence involves the initial introduction of a formyl (-CHO) group at the C5 position of the 4,6-dimethylpyrimidine ring, followed by the selective reduction of the resulting aldehyde to the target primary alcohol.

-

Strategy B: The Carboxylic Acid/Ester Reduction Pathway. This approach begins with a 4,6-dimethylpyrimidine scaffold that is already functionalized at the C5 position with a carboxylic acid or an ester group. A powerful reducing agent is then employed to convert this functionality directly to the hydroxymethyl group.

The choice between these strategies often depends on the availability and cost of the starting materials, desired scale, and the specific equipment and reagents available in the laboratory.

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocols

Protocol A1: Vilsmeier-Haack Formylation of 4,6-Dimethylpyrimidine

-

Materials: 4,6-dimethylpyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 volumes relative to the pyrimidine).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 4,6-dimethylpyrimidine (1.0 equivalent) in anhydrous DMF (2 volumes) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product, 4,6-dimethylpyrimidine-5-carbaldehyde, can be purified by column chromatography on silica gel.

-

Protocol A2: Reduction of 4,6-Dimethylpyrimidine-5-carbaldehyde

-

Materials: 4,6-dimethylpyrimidine-5-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, Deionized water, Ethyl acetate.

-

Procedure:

-

Dissolve 4,6-dimethylpyrimidine-5-carbaldehyde (1.0 equivalent) in methanol (15 volumes) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound, which can be purified by recrystallization or column chromatography.

-

Strategy B: The Carboxylic Acid/Ester Reduction Pathway

This strategy offers a more direct route if the corresponding carboxylic acid or ester is available or can be synthesized efficiently.

Principle and Causality

This pathway relies on the powerful reducing capability of metal hydrides to convert a C(III) oxidation state (in the carboxyl group) to a C(I) oxidation state (in the alcohol).

-

Synthesis of the Carboxylic Precursor: The key starting material, typically ethyl 4,6-dimethylpyrimidine-5-carboxylate, can be prepared via several methods, including the condensation of ethyl isocyanoacetate with acetonitrile or through multicomponent reactions involving ethyl acetoacetate. [1][2]2. Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LAH) is a potent, non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols. [3]Unlike NaBH₄, LAH is strong enough to reduce the less electrophilic carbonyl carbon of an ester. The mechanism involves the delivery of hydride ions (H⁻) to the carbonyl carbon. [4]The initial addition forms a tetrahedral intermediate, which then collapses to release an ethoxide leaving group, transiently forming an aldehyde. This aldehyde is immediately reduced further by LAH to the final alcohol. [4]Extreme caution is required when using LAH due to its high reactivity with water and other protic solvents. [5]

Figure 3: Experimental workflow for the LiAlH₄ reduction of the pyrimidine ester.

Experimental Protocol

Protocol B1: LiAlH₄ Reduction of Ethyl 4,6-Dimethylpyrimidine-5-carboxylate

-

Materials: Ethyl 4,6-dimethylpyrimidine-5-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Deionized water, 15% Sodium hydroxide solution, Anhydrous sodium sulfate.

-

Procedure (Strictly under inert atmosphere, e.g., Nitrogen or Argon):

-

Equip a flame-dried, three-necked flask with a magnetic stirrer, dropping funnel, and condenser under a nitrogen atmosphere.

-

Carefully add LiAlH₄ (2.0 equivalents) to anhydrous THF (10 volumes) to create a suspension. Cool the suspension to 0 °C.

-

Dissolve ethyl 4,6-dimethylpyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF (5 volumes) and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C. CAUTION: The following quench is highly exothermic and generates hydrogen gas.

-

Quench the reaction by the slow, dropwise, and sequential addition of:

-

Deionized water (X mL, where X = weight of LiAlH₄ in grams).

-

15% aqueous NaOH solution (X mL).

-

Deionized water (3X mL).

-

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid aluminum salts through a pad of Celite, washing the filter cake thoroughly with THF.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude product, which can be purified by column chromatography.

-

Comparative Analysis of Synthetic Strategies

| Parameter | Strategy A: Formylation-Reduction | Strategy B: Ester Reduction |

| Starting Materials | 4,6-Dimethylpyrimidine (from acetylacetone) | Ethyl 4,6-dimethylpyrimidine-5-carboxylate |

| Key Reagents | POCl₃, DMF, NaBH₄ | LiAlH₄ |

| Number of Steps | 2 (Formylation, Reduction) | 1 (Reduction) |

| Reagent Handling | POCl₃ is corrosive and moisture-sensitive. | LiAlH₄ is highly pyrophoric and water-reactive; requires strict inert atmosphere techniques. [5] |

| Scalability | Generally robust and scalable. | Scalability requires careful management of exotherms during quench. |

| Potential Issues | Regioselectivity of formylation; purification of the intermediate aldehyde. | Potential for ring reduction as a side reaction;[6] hazardous workup. |

| Overall Yield | Moderate to good. | Good to excellent. |

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes. The Formylation-Reduction Pathway (Strategy A) is a classic and dependable method, particularly when starting from the basic 4,6-dimethylpyrimidine heterocycle. It involves well-understood reactions and uses reagents that, while requiring care, are standard in most synthetic labs. The Ester Reduction Pathway (Strategy B) offers a more direct, single-step conversion but necessitates the synthesis of the C5-ester precursor and requires advanced handling techniques for the highly reactive lithium aluminum hydride. The selection of the optimal route will ultimately be guided by the specific expertise of the research team, the scale of the synthesis, and the commercial availability of the requisite starting materials. Both pathways provide reliable access to this important synthetic intermediate, paving the way for further discovery in drug development and materials science.

References

-

International Journal of Pharma and Bio Sciences. (n.d.). A RAPID AND FACILE SYNTHESIS OF 4,6-DIMETHYLPYRIMIDINE-2(1H)-ONE. Retrieved from [Link]

-

ResearchGate. (2010). A rapid and facile synthesis of 4,6-Dimethylpyrimidine-2(1H)-one. Retrieved from [Link]

-

Yu-Xiu, L., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. ResearchGate. Retrieved from [Link]

-

Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Retrieved from [Link]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 73(1), 107–109. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Journal of University of Anbar for Pure Science. (2015). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical and Biological Sciences. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2018). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Retrieved from [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

-

ResearchGate. (2005). Ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

- Google Patents. (n.d.). CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.

- Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.

Sources

(4,6-Dimethylpyrimidin-5-yl)methanol: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of (4,6-Dimethylpyrimidin-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and applications, with a particular focus on its role as a versatile building block in the development of targeted therapeutics.

Core Chemical Identity

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases, making its derivatives attractive for pharmaceutical research.[1][2]

The structure of this compound, characterized by a pyrimidine core with two methyl groups at positions 4 and 6, and a hydroxymethyl group at position 5, offers multiple avenues for synthetic modification.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key properties of this compound and related pyrimidine derivatives.

| Property | Value | Source |

| Melting Point | 151-153 °C (for the related 2-Amino-4,6-dimethylpyrimidine) | [5] |

| Boiling Point | 219.27°C (rough estimate for a related compound) | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (for a related compound) | [5] |

Note: Experimental data for this compound is not widely available in the public domain. The data for related compounds is provided for estimation purposes.

The study of physicochemical parameters such as density and refractive index in different solvents is crucial as these properties are influenced by the solvent and the structure of the compounds, indicating various types of molecular interactions.[1]

Synthesis and Methodologies

Conceptual Synthetic Workflow

A plausible synthetic route to this compound could start from 3-chloro-2,4-pentanedione.

Caption: Conceptual synthetic pathway for this compound.

Experimental Protocol: Synthesis of a Precursor, 4,6-Dimethylpyrimidin-5-ol

The following protocol for the synthesis of the precursor, 4,6-Dimethylpyrimidin-5-ol, is adapted from a documented procedure for a similar compound.[6]

Step 1: Synthesis of 4,6-Dimethylpyrimidin-5-ol

-

To a solution of 3-chloro-2,4-pentadione in formic acid, add formamide.

-

Reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature and basify with aqueous ammonium hydroxide.

-

Reflux the mixture for an additional 5 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Add acetone to the residue to precipitate the product, 4,6-dimethylpyrimidin-5-ol.

Step 2: Reduction to this compound (Hypothetical)

The subsequent step would involve the selective reduction of the hydroxyl group on the pyrimidine ring to a hydroxymethyl group. This can be a challenging transformation and would require careful selection of reducing agents to avoid reduction of the pyrimidine ring itself.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tubercular, anti-HIV, anti-microbial, anti-inflammatory, and anti-cancer properties.[1]

Role as a Kinase Inhibitor Scaffold

This compound and its derivatives are of particular interest as building blocks for the synthesis of kinase inhibitors.[2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring can act as a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the kinase.

A study on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives demonstrated their potential as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[6][7] The strategic placement of methyl groups on the pyrimidine ring can influence the compound's conformation and selectivity for the target kinase.[6]

Synthetic Utility

The hydroxymethyl group of this compound provides a reactive handle for further synthetic modifications. It can be oxidized to an aldehyde for use in condensation reactions or converted to a leaving group (e.g., a halide) for nucleophilic substitution reactions.[2] This versatility allows for the construction of diverse molecular architectures and the exploration of structure-activity relationships.

Caption: Synthetic utility of this compound in generating diverse compounds.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8]

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[8][9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[9]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.[9]

-

Skin: Wash off immediately with plenty of soap and water.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9] In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the realm of drug discovery. Its pyrimidine core and reactive hydroxymethyl group offer a versatile platform for the design and synthesis of novel therapeutic agents, especially kinase inhibitors. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working with this compound.

References

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (2025-09-13).

- BLDpharm. (n.d.). 1314897-23-8|(4-METHOXY-5,6-DIMETHYLPYRIDIN-3-YL)METHANOL.

- Methanex Corporation. (n.d.).

- Thermo Fisher Scientific. (2009-09-22).

- LGC Standards. (n.d.).

-

PubChem. (n.d.). (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. Retrieved from [Link]

- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.

- Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546.

- Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.

-

PubChem. (n.d.). (6-Amino-2,5-dimethylpyrimidin-4-yl)methanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). (4,6-Dimethylpyrimidin-2-yl)methanol. Retrieved from [Link]

- ResearchGate. (2025-06-25).

- Google Patents. (n.d.).

- PubMed. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.

- BenchChem. (n.d.). Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis.

- Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 1067230-39-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lgcstandards.com [lgcstandards.com]

- 9. fishersci.dk [fishersci.dk]

- 10. methanex.com [methanex.com]

Physical and chemical characteristics of (4,6-Dimethylpyrimidin-5-yl)methanol

An In-Depth Technical Guide to (4,6-Dimethylpyrimidin-5-yl)methanol for Advanced Research

Foreword: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active molecules, from nucleobases in our DNA to cutting-edge therapeutics.[1] Its unique electronic properties and ability to form critical hydrogen bonds make it a privileged scaffold, particularly as a "hinge-binding" motif in many kinase inhibitors.[1] This guide focuses on a specific, yet highly promising derivative: this compound. While specific experimental data for this compound is not extensively documented in public literature, its structural motifs suggest significant potential as a versatile building block in the synthesis of novel therapeutic agents.

This document is designed for the practicing researcher. It moves beyond a simple recitation of data to explain the causality behind experimental design, characterization, and application. We will explore the compound's core characteristics, propose robust methodologies for its synthesis and analysis, and discuss its potential in the landscape of modern drug discovery.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is a substituted pyrimidine featuring two methyl groups at positions 4 and 6, and a hydroxymethyl group at the 5-position.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1067230-39-0 | [2] |

| Molecular Formula | C₇H₁₀N₂O | [3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Canonical SMILES | CC1=C(C=NC(=N1)C)CO | N/A |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C4_Me [label="CH₃"]; C6_Me [label="CH₃"]; C5_CH2 [label="CH₂"]; OH [label="OH"]; H2 [label="H"];

// Define invisible nodes for bond geometry p1 [label="", width=0, height=0]; p2 [label="", width=0, height=0]; p3 [label="", width=0, height=0];

// Connect atoms in the pyrimidine ring C4 -- N3 [len=1.5]; N3 -- C2 [len=1.5]; C2 -- N1 [len=1.5]; N1 -- C6 [len=1.5]; C6 -- C5 [len=1.5]; C5 -- C4 [len=1.5];

// Double bonds in the ring edge [style=double]; N1 -- C2; N3 -- C4; C5 -- C6; edge [style=solid];

// Substituents C4 -- C4_Me [len=1.5]; C6 -- C6_Me [len=1.5]; C5 -- C5_CH2 [len=1.5]; C5_CH2 -- OH [len=1.5]; C2 -- H2 [len=1.5];

// Position nodes using neato's positioning N1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; N3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C4_Me [pos="-0.5,-2.8!"]; C6_Me [pos="2.6,1.5!"]; C5_CH2 [pos="2.6,-1.5!"]; OH [pos="3.9,-0.75!"]; H2 [pos="-2.6,1.5!"]; }

Caption: Chemical structure of this compound.

Physicochemical Properties: An Analytical Perspective

| Property | Predicted/Analog-Based Value | Standard Experimental Protocol |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Expected >150 °C (based on similar structures like 4-amino-2-methyl-5-pyrimidinemethanol at 198 °C[4]) | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus (Thiele Tube) |

| Boiling Point | >250 °C (based on (2,4-dimethylpyrimidin-5-yl)methanol at 257.3 °C[5]) | Distillation under reduced pressure to prevent decomposition |

| Solubility | Soluble in methanol[6], DMSO, DMF; sparingly soluble in water | Gravimetric analysis after equilibration in various solvents at a controlled temperature |

| pKa | ~1-3 for the pyrimidine nitrogens (protonation) | Potentiometric titration or UV-Vis spectrophotometry |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for structural confirmation. The following sections describe the expected spectral characteristics and provide a framework for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple and highly informative.

-

C4-CH₃ & C6-CH₃: Two distinct singlets, each integrating to 3H, likely in the δ 2.0-2.8 ppm range. The slight difference in their chemical environment may lead to separate signals.

-

C5-CH₂: A singlet integrating to 2H, expected around δ 4.5-5.0 ppm, shifted downfield by the adjacent oxygen and the aromatic ring.

-

-OH: A broad singlet, integrating to 1H. Its chemical shift is variable (typically δ 1.5-5.5 ppm) and depends on concentration and solvent. Can be confirmed by D₂O exchange.

-

C2-H: A sharp singlet integrating to 1H, expected in the aromatic region, likely δ 8.5-9.0 ppm, characteristic of a proton at the 2-position of a pyrimidine ring.

-

-

¹³C NMR (Carbon NMR):

-

Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm).

-

Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Ring Carbons (C4, C5, C6): Signals in the aromatic region (δ 110-170 ppm).

-

Ring Carbon (C2): A distinct signal in the lower field aromatic region (δ 150-160 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch: A strong, broad absorption band in the range of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (2850-2960 cm⁻¹) for the methyl and methylene groups.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H.

-

C=N and C=C Stretch: Multiple sharp absorption bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

-

Molecular Ion (M⁺): A strong peak at m/z = 138.17, corresponding to the molecular weight of C₇H₁₀N₂O.

-

High-Resolution MS (HRMS): Should yield a mass that confirms the elemental composition to within a few parts per million (e.g., Calculated for [M+H]⁺ C₇H₁₁N₂O: 139.0866; Found: 139.08xx).

-

Key Fragments: Expect loss of H₂O (M-18), loss of the hydroxymethyl group (M-31), and other fragments characteristic of pyrimidine ring cleavage.

Protocol 1: Standard Spectroscopic Characterization Workflow

Objective: To obtain a full spectroscopic profile for structural confirmation and purity assessment.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

IR: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

MS: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or other soft ionization techniques.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher NMR spectrometer.

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Obtain a full-scan mass spectrum and HRMS data.

-

-

Data Analysis:

-

Integrate and assign all peaks in the NMR spectra.

-

Identify key functional group absorptions in the IR spectrum.

-

Confirm the molecular weight and analyze the fragmentation pattern from the MS data.

-

Synthesis, Reactivity, and Derivatization

The true value of this compound lies in its potential as a synthetic intermediate. Its structure contains two key sites for chemical modification: the reactive hydroxymethyl group and the pyrimidine core.

Proposed Synthesis

A plausible synthesis can be adapted from established methods for constructing substituted pyrimidines. One common approach involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.

Caption: Plausible two-step synthesis of the target compound.

Chemical Reactivity and Derivatization Potential

The hydroxymethyl group is a versatile handle for further modification, a key feature for drug development professionals creating libraries of related compounds.

-

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or to the carboxylic acid (4,6-Dimethylpyrimidine-5-carboxylic acid) using stronger oxidizing agents like potassium permanganate (KMnO₄). The resulting aldehyde and carboxylic acid are crucial intermediates for amide couplings and other C-C bond-forming reactions.

-

Conversion to Halide: The alcohol can be converted to a chloromethyl or bromomethyl derivative using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These halides are excellent electrophiles for nucleophilic substitution reactions, enabling the attachment of various side chains.[1]

-

Etherification: Williamson ether synthesis can be employed to introduce different alkoxy groups, which can modulate the compound's solubility and pharmacokinetic properties.

Caption: Key derivatization pathways from the parent alcohol.

Applications in Drug Discovery and Research

The pyrimidine scaffold is a well-established pharmacophore. Derivatives of pyrimidin-4-yl-methanol, a close structural isomer, have shown significant potential as anticancer agents by targeting protein kinases like ROS1, Aurora, and RAF.[7]

Mechanism of Action Insight: The nitrogen atoms in the pyrimidine ring act as crucial hydrogen bond acceptors, allowing these molecules to dock into the ATP-binding pocket of kinases. They often bind to the "hinge region" that connects the N- and C-lobes of the kinase domain, effectively blocking ATP from binding and inhibiting the enzyme's activity. The substituents on the ring, such as the dimethyl and hydroxymethyl groups in our target compound, are critical for tuning selectivity, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Therefore, this compound is a high-potential starting material for:

-

Kinase Inhibitor Libraries: The hydroxymethyl group can be elaborated to introduce side chains designed to interact with specific residues in a kinase active site.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it serves as an ideal fragment for screening against various biological targets.

-

Metabolic Pathway Studies: Isotopically labeled versions could be synthesized to study the metabolism of pyrimidine-based drugs.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines for related heterocyclic alcohols should be followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles (EN 166), a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[8][9] Practice good industrial hygiene; wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store away from strong oxidizing agents, strong acids, and strong reducing agents.[8]

-

Stability: The compound is expected to be stable under normal storage conditions.[8] Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

Conclusion

This compound represents a molecule of significant strategic interest for researchers in medicinal chemistry and drug development. While comprehensive characterization data is sparse, its structure provides a clear roadmap for its synthesis, analysis, and derivatization. Its potential to serve as a foundational building block for potent and selective kinase inhibitors, among other therapeutic classes, is substantial. This guide provides the necessary technical and theoretical framework to empower researchers to confidently incorporate this versatile compound into their discovery programs, transforming its potential into tangible scientific advancement.

References

-

PubChem. "(4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol". [Link]

-

PubChem. "(4,6-Dimethylpyrimidin-2-yl)methanol". [Link]

-

HXCHEM. "this compound/CAS:1067230-39-0". [Link]

-

Methanex. "Physical Properties of Pure Methanol". [Link]

-

PubChem. "(6-Amino-2,5-dimethylpyrimidin-4-yl)methanol". [Link]

-

LookChem. "(2,4-dimethylpyrimidin-5-yl)methanol CAS NO.698-28-2". [Link]

-

PubChem. "4-Amino-2-methyl-5-pyrimidinemethanol". [Link]

-

PubChem. "4,6-Dimethylpyrimidine". [Link]

-

Wikipedia. "4-Amino-5-hydroxymethyl-2-methylpyrimidine". [Link]

- Google Patents.

-

University of Calgary. "Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis". [Link]

-

ZaiQi Bio-Tech. "(4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6". [Link]

-

PubMed Central. "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation". [Link]

-

MDPI. "A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas". [Link]

-

Semantic Scholar. "Synthesis of dimethyl ether (DME) from methanol over solid-acid catalysts". [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 1067230-39-0 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2,4-dimethylpyrimidin-5-yl)methanol, CasNo.698-28-2 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 6. Methanol: Physical properties | Michael Pilgaard's Web Chemistry [pilgaard.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.dk [fishersci.dk]

- 9. static.cymitquimica.com [static.cymitquimica.com]

The Pyrimidine-5-Methanol Core: From Vitamin B1's Genesis to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heroism of a Heterocycle